molecular formula C25H21N3O3S B10885636 2-Oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl 2-phenylquinoline-4-carboxylate CAS No. 522651-45-2

2-Oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl 2-phenylquinoline-4-carboxylate

Cat. No.: B10885636
CAS No.: 522651-45-2
M. Wt: 443.5 g/mol
InChI Key: DGXFSLYPXQVMEP-UHFFFAOYSA-N
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Description

The compound 2-Oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl 2-phenylquinoline-4-carboxylate features a quinoline core substituted at position 2 with a phenyl group and at position 4 with a carboxylate ester. The ester side chain is functionalized with a 4,5,6,7-tetrahydro-1,3-benzothiazole moiety via an amino linkage. The compound’s crystallographic data, if available, would likely be refined using tools such as SHELXL or WinGX, as these are standard for small-molecule crystallography .

Properties

CAS No.

522651-45-2

Molecular Formula

C25H21N3O3S

Molecular Weight

443.5 g/mol

IUPAC Name

[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl] 2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C25H21N3O3S/c29-23(28-25-27-20-12-6-7-13-22(20)32-25)15-31-24(30)18-14-21(16-8-2-1-3-9-16)26-19-11-5-4-10-17(18)19/h1-5,8-11,14H,6-7,12-13,15H2,(H,27,28,29)

InChI Key

DGXFSLYPXQVMEP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)COC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl 2-phenylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method involves the diazotization of 4,5,6,7-tetrahydro-1,3-benzothiazole amine followed by coupling with a quinoline derivative under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl 2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents onto the quinoline or benzothiazole rings.

Scientific Research Applications

2-Oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl 2-phenylquinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl 2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline and benzothiazole moieties can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a broader class of quinoline-4-carboxylate derivatives with variable substituents at positions 2 and 4. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Quinoline Position 2 Substituent Ester Side Chain Substituent
Target Compound C₂₅H₂₂N₃O₃S 444.53 Phenyl 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino
[2-Oxo-2-[[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]amino]ethyl] 2-methylquinoline-4-carboxylate C₂₈H₂₆N₃O₃S 445.15 Methyl 4-(2,4,6-Trimethylphenyl)-1,3-thiazol-2-yl
2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate C₂₅H₁₉NO₅ 413.43 Hydroxy 4-(Benzyloxy)phenyl
[2-(4-Chlorophenyl)-2-oxoethyl] 2-methylquinoline-4-carboxylate C₂₀H₁₅ClNO₃ 352.80 Methyl 4-Chlorophenyl

Key Observations:

Substituent Effects on Lipophilicity:

  • The target compound’s phenyl group at position 2 and tetrahydrobenzothiazole side chain enhance lipophilicity compared to analogs with methyl (e.g., 445.15 g/mol compound ) or hydroxy groups (e.g., 413.43 g/mol compound ).
  • Chlorine substitution (e.g., 352.80 g/mol compound ) increases polarity but reduces lipophilicity relative to the target compound.

Hydrogen-Bonding Potential: The tetrahydrobenzothiazole’s amino group (NH) and ester carbonyl (C=O) in the target compound provide hydrogen-bond donor and acceptor sites, respectively. This contrasts with analogs bearing non-amino thiazole rings (e.g., 445.15 g/mol compound ), which lack donor capacity . The hydroxy-substituted analog (413.43 g/mol compound ) offers additional hydrogen-bond donor capacity but reduced steric bulk compared to the target compound.

In contrast, analogs with fully aromatic side chains (e.g., benzyloxy-phenyl ) may exhibit greater flexibility.

Physicochemical and Crystallographic Considerations

  • Solubility: The tetrahydrobenzothiazole’s partial saturation may improve aqueous solubility compared to fully aromatic analogs (e.g., 445.15 g/mol compound ), though this depends on counterion and crystallographic packing.
  • Crystallinity: Structural analogs with simpler substituents (e.g., methyl or chlorine) often form more predictable crystal lattices, as evidenced by their frequent use in crystallographic databases refined via SHELX or ORTEP .

Biological Activity

The compound 2-Oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl 2-phenylquinoline-4-carboxylate is a quinoline derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H25N5O2SC_{20}H_{25}N_{5}O_{2}S with a molecular weight of approximately 399.5 g/mol. Its structure features a quinoline core linked to a benzothiazole moiety, which is significant for its biological interactions.

Anticancer Properties

Recent studies have indicated that quinoline derivatives exhibit significant anticancer activities. For instance, compounds similar to 2-Oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl 2-phenylquinoline-4-carboxylate have shown efficacy against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
8gMCF-71.2 ± 0.2Induction of apoptosis
8gPanc-11.4 ± 0.2Cell cycle arrest at G2/M phase

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle regulation and pro-apoptotic signaling pathways .

Anti-inflammatory Activity

Quinoline derivatives have also been evaluated for their anti-inflammatory properties. Research indicates that they can inhibit the expression of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory responses:

CompoundCOX-2 Inhibition IC50 (µM)
Example A0.063 - 0.090

Such inhibition suggests potential applications in treating inflammatory diseases .

The biological activity of 2-Oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl 2-phenylquinoline-4-carboxylate may be attributed to its ability to interact with specific molecular targets:

  • Sirtuin Inhibition : Some studies have proposed that quinoline derivatives may inhibit sirtuins, which are involved in cellular stress response and apoptosis .
  • Inducible Nitric Oxide Synthase (iNOS) Inhibition : The compound may also affect iNOS expression, contributing to its anti-inflammatory effects .

Case Studies

A notable study involving a similar quinoline derivative demonstrated significant cytotoxic effects against multiple cancer cell lines including breast (MCF-7) and pancreatic (Panc-1) cancer cells. The study utilized propidium iodide fluorescence assays to measure cell viability and assessed the mechanism through caspase activation assays.

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